molecular formula C25H25NO4 B413175 Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B413175
M. Wt: 403.5g/mol
InChI Key: AUSYSTQKLQJNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with an appropriate amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of molecular sieves and sonication, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohols .

Mechanism of Action

The mechanism by which Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5g/mol

IUPAC Name

methyl 2-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H25NO4/c1-16-22(25(28)29-2)23(24-20(26-16)9-6-10-21(24)27)18-11-13-19(14-12-18)30-15-17-7-4-3-5-8-17/h3-5,7-8,11-14,23,26H,6,9-10,15H2,1-2H3

InChI Key

AUSYSTQKLQJNMU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.